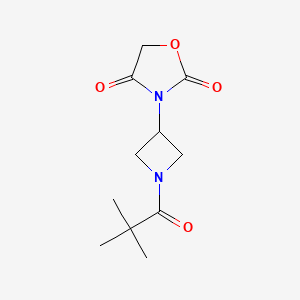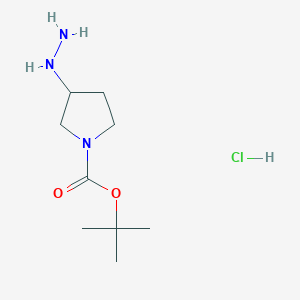![molecular formula C19H22ClN3O4S B2750602 Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1217098-98-0](/img/structure/B2750602.png)
Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Catalytic Applications
Research into the synthesis of complex molecules often involves the development of novel catalytic methods or the exploration of unique chemical reactivities. For example, the phosphine-catalyzed [4 + 2] annulation represents a methodological advancement for synthesizing highly functionalized tetrahydropyridines, showcasing the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in organic synthesis. This technique underscores the importance of regioselectivity and diastereoselectivity in chemical synthesis, which could be relevant for producing derivatives of the given compound (Zhu, Lan, & Kwon, 2003).
Metal Complexation for Enzymatic Mimicry
The study of cadmium(II) complexes involving ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate and its analogs reveals their potential as mimics for organophosphate pesticide-degrading enzymes and metallo-β-lactamases. These complexes demonstrate competent phosphoesterase and β-lactamase activities, suggesting that similar structural frameworks might be exploited for developing enzyme mimetics or studying enzymatic processes (Daumann, Gahan, Comba, & Schenk, 2012).
Photophysical Properties
Investigations into the photophysical properties of S, N, and Se-modified methyl salicylate derivatives provide insights into how different substituents affect the absorption spectra and emission features of organic molecules. This research is crucial for the development of novel optical materials or probes, where the modification of chemical structures can lead to significant changes in photophysical behaviors. The study of these derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, highlights the role of structural elements in dictating optical properties (Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019).
Anti-Juvenile Hormone Activity
Research on ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates explores their potential as anti-juvenile hormone agents in agricultural applications. The ability of these compounds to induce precocious metamorphosis in insect larvae, such as those of the silkworm Bombyx mori, points to their utility in pest management strategies. This line of research is indicative of the broader applications of pyridine derivatives in developing agrochemicals (Fujita, Furuta, Shirahashi, Hong, Shiotsuki, & Kuwano, 2005).
Dye Synthesis and Textile Applications
The synthesis and application of disperse dyes derived from thiophene, such as ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, on polyester and nylon fabrics showcase the relevance of pyridine derivatives in the textile industry. These studies demonstrate how chemical modifications can tailor dye properties for specific applications, leading to improvements in color fastness and the development of novel textile colorants (Abolude, Bello, Nkeonye, & Giwa, 2021).
特性
IUPAC Name |
methyl 4-[(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S.ClH/c1-3-22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)11-4-6-12(7-5-11)19(25)26-2;/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQTEYVUSABQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2750520.png)

![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)
![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2750529.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)
![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)
![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

